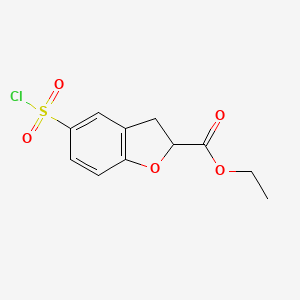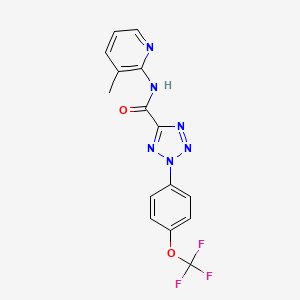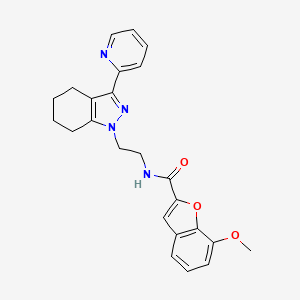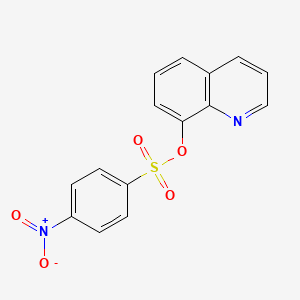![molecular formula C20H18N2O7 B2451070 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 2034236-72-9](/img/structure/B2451070.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxins and furans are members of the polychlorinated dibenzo-p-dioxin (PCDD) and dibenzofuran (PCDF) families . They are unintentionally produced during various combustion processes and have received significant attention due to their negative impact on human health and the environment .
Synthesis Analysis
These compounds are unintentionally produced during the manufacturing of chemicals, mainly pesticides and chlorinated compounds . Major emission sources include waste incinerators, metal production industries, chemical synthesis processes, automobiles, and uncontrolled combustion of waste, wood, coal, peat, etc .Molecular Structure Analysis
Both dioxins and furans are structurally related hydrocarbons . They exhibit properties such as being poorly soluble in water, lipophilic, non-polar, and an increase in structure stability with the degree of chlorine substitution in their parent molecule .Chemical Reactions Analysis
The major emission sources of these compounds have been observed to be processes where substances are combusted at high temperatures . This includes waste incineration, metal production, chemical synthesis, and uncontrolled combustion of various materials .Physical And Chemical Properties Analysis
Dioxins and furans extensively exhibit properties such as being poorly soluble in water, lipophilic, non-polar, and an increase in structure stability with the degree of chlorine substitution in their parent molecule .Applications De Recherche Scientifique
Synthesis and Polymer Applications
Research on hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and tetrachlorodibenzo[b,d]furans highlights the synthesis of novel compounds using electrophilic and/or nucleophilic aromatic substitution reactions. The resulting compounds have been explored for applications in developing selective single-stranded DNA aptamers for photonic biosensor applications, indicating potential utility in monitoring environmental pollutants with serious health implications (Kalantzi et al., 2021).
Environmental Impact and Toxicology
The environmental persistence and toxicological impact of dioxins, furans, and their nitrogenated analogues have been extensively studied. These compounds are recognized as persistent organic pollutants with detrimental effects on public health and the economy. Research efforts are directed towards understanding their sources, toxic mechanisms, environmental behavior, and pathways for detoxification. This knowledge is critical for developing strategies to mitigate their presence in the environment and reduce exposure risks (Kirkok et al., 2020).
Advanced Materials and Chemical Synthesis
Innovations in the synthesis of bio-based benzoxazine monomers from furfurylamine indicate progress towards creating fully bio-based polymers with enhanced thermal and mechanical properties. Such research underscores the potential of furan derivatives in developing new materials that are sustainable and possess desirable performance characteristics (Wang et al., 2012).
Drug Discovery and Pharmaceutical Applications
While the direct application in drug discovery for the specific compound was not found, the synthesis and evaluation of dibenzofuran- and carbazole-substituted oximes for their cytotoxic and antiplatelet activities provide an example of how structurally related compounds are being investigated for therapeutic purposes. These studies contribute to the understanding of molecular frameworks that could lead to the development of new pharmacologically active agents (Wang et al., 2004).
Mécanisme D'action
Dioxins and furans can travel long distances when released into the atmosphere and deposit in soil, water bodies, and sediments, resulting in their global dispersion . They have been associated with a variety of adverse health effects, including cancer, reproductive issues, and developmental abnormalities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7/c23-18(19(24)22-14-3-4-15-16(10-14)28-9-8-27-15)21-12-20(25,13-5-7-26-11-13)17-2-1-6-29-17/h1-7,10-11,25H,8-9,12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZXNZPMKZXWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2450988.png)
![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide](/img/structure/B2450989.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2450992.png)



![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450998.png)
![3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451001.png)
![[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B2451002.png)
![Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2451004.png)


